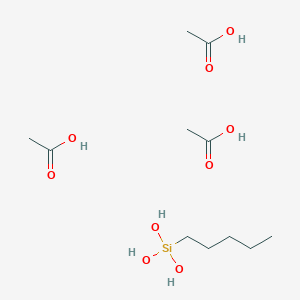
Acetic acid--pentylsilanetriol (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–pentylsilanetriol (3/1) is a compound that combines acetic acid with pentylsilanetriol in a 3:1 ratio Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar Pentylsilanetriol is an organosilicon compound that contains silicon, oxygen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–pentylsilanetriol (3/1) typically involves the reaction of acetic acid with pentylsilanetriol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of acetic acid–pentylsilanetriol (3/1) can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–pentylsilanetriol (3/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silicon-containing acids.
Reduction: Reduction reactions can convert the compound into silicon-containing alcohols.
Substitution: The compound can participate in substitution reactions where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-containing acids, while reduction may produce silicon-containing alcohols.
Scientific Research Applications
Acetic acid–pentylsilanetriol (3/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a precursor for the synthesis of other organosilicon compounds. It is also employed in catalysis and as a reagent in various organic transformations.
Biology: In biological research, the compound is studied for its potential role in cell signaling and as a biomolecule modifier.
Medicine: The compound’s unique properties make it a candidate for drug delivery systems and as a component in medical devices.
Industry: In industrial applications, acetic acid–pentylsilanetriol (3/1) is used in the production of coatings, adhesives, and sealants due to its adhesive properties and chemical stability.
Mechanism of Action
The mechanism of action of acetic acid–pentylsilanetriol (3/1) involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular membranes, proteins, and enzymes, leading to various biological effects. The silicon atoms in the compound can form stable bonds with oxygen and carbon atoms, contributing to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Acetic acid–methylsilanetriol: Similar to acetic acid–pentylsilanetriol (3/1), but with a methyl group instead of a pentyl group.
Acetic acid–ethylsilanetriol: Contains an ethyl group instead of a pentyl group.
Acetic acid–propylsilanetriol: Contains a propyl group instead of a pentyl group.
Uniqueness
Acetic acid–pentylsilanetriol (3/1) is unique due to the presence of the pentyl group, which imparts distinct chemical and physical properties. The longer carbon chain in the pentyl group enhances the compound’s hydrophobicity and can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
17963-15-4 |
|---|---|
Molecular Formula |
C11H26O9Si |
Molecular Weight |
330.40 g/mol |
IUPAC Name |
acetic acid;trihydroxy(pentyl)silane |
InChI |
InChI=1S/C5H14O3Si.3C2H4O2/c1-2-3-4-5-9(6,7)8;3*1-2(3)4/h6-8H,2-5H2,1H3;3*1H3,(H,3,4) |
InChI Key |
BBSPZCYXPZEMMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[Si](O)(O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


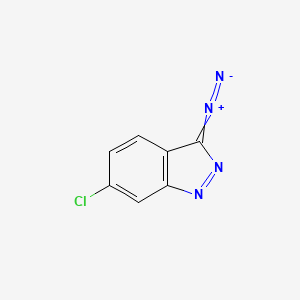
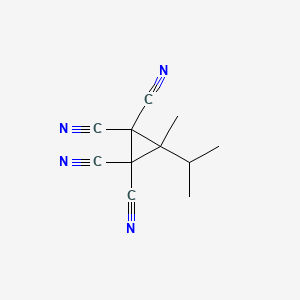
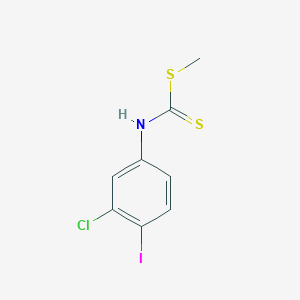

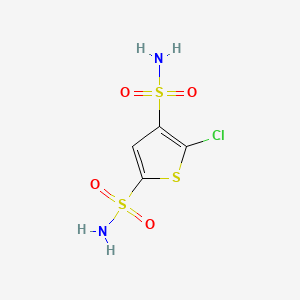
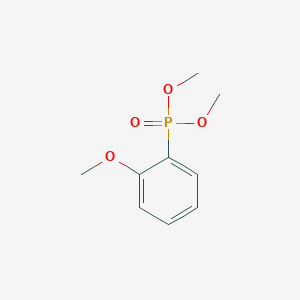

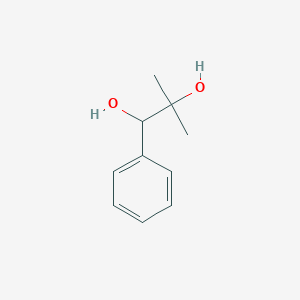

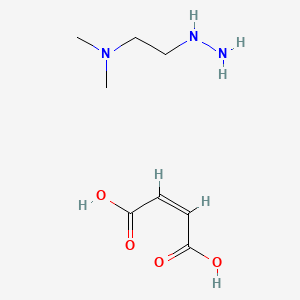

![1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione](/img/structure/B14716132.png)
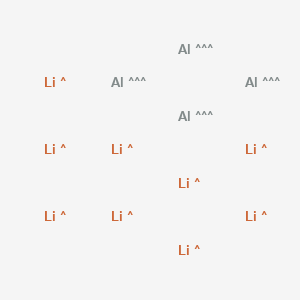
![3-(Phenylmethyl)[1,1'-biphenyl]-4-ol](/img/structure/B14716136.png)
